Home > Products > Screening Compounds P139101 > 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide
3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide -

3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide

Catalog Number: EVT-4665687
CAS Number:
Molecular Formula: C22H26F3N3O3
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

    Compound Description: SCH-D, also known as vicriviroc, is a potent and specific inhibitor of the human C-C chemokine receptor 5 (CCR5) [ [] ]. It has shown efficacy in reducing viral load in phase I and II human clinical trials for HIV-1 infection [ [] ]. SCH-D exhibits similar potency to INCB9471 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization [ [] ].

    Relevance: Both SCH-D (vicriviroc) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide are small-molecule antagonists of CCR5, a receptor crucial for HIV-1 entry into cells [ [] ]. The compounds share structural similarities, including a piperidine or piperazine ring linked to a substituted aromatic ring (trifluoromethylphenyl) via an amide or carbonyl linker. These structural similarities contribute to their binding affinity for the CCR5 receptor.

4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

    Compound Description: 873140, also known as aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor [ [] ]. It demonstrates strong antiviral activity against HIV-1 [ [] ]. 873140 is unique in its ability to block the calcium response effects of CCR5 activation by CCL5 (RANTES) while not effectively blocking the binding of 125I-RANTES [ [] ].

    Relevance: Both 873140 (aplaviroc) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide target the CCR5 receptor, which is essential for HIV-1 infection [ [] ]. They both act as allosteric antagonists, suggesting a similar mechanism of action. They are grouped into the same chemical class – CCR5 antagonists – due to this shared target and mechanism, despite differences in their specific chemical structures.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; maraviroc)

    Compound Description: UK-427,857, also known as maraviroc, is another CCR5 antagonist that has been tested in clinical trials [ [] ]. It effectively blocks CCR5 ligand binding, although its potency in inhibiting CCR5-mediated Ca2+ mobilization differs from INCB9471 and SCH-D [ [] ]. Further analysis suggests that INCB9471 and UK-427,857 may bind to different sites on CCR5 [ [] ].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

    Compound Description: TAK-779 is a noncompetitive allosteric antagonist of CCR5, effectively blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES [ [] ]. It also exhibits antiviral effects against HIV-1.

    Relevance: Similar to 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide, TAK-779 is a noncompetitive allosteric antagonist of CCR5 [ [] ]. This suggests a shared mechanism of action, targeting the receptor through an allosteric binding site rather than directly competing with chemokines for the orthosteric site.

    Compound Description: Sch-C, also known as SCH 351125, functions as a noncompetitive allosteric antagonist of CCR5 [ [] ]. It efficiently blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, demonstrating its ability to inhibit chemokine interaction with the receptor [ [] ].

    Relevance: Both Sch-C (SCH 351125) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide are classified as noncompetitive allosteric antagonists of CCR5 [ [] ]. This implies that they bind to a site on the receptor distinct from the orthosteric site where chemokines bind, exerting their inhibitory effects through an allosteric mechanism.

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

    Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5 [ [] ]. It has been shown to be safe and effective in reducing viral load in phase I and II human clinical trials [ [] ]. INCB9471 acts as a noncompetitive CCR5 inhibitor, demonstrating its ability to block the receptor's activity without directly competing with chemokine ligands [ [] ].

    Relevance: INCB9471 and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide both target the CCR5 receptor and act as noncompetitive inhibitors [ [] ]. This shared target and mechanism of action, despite potential differences in their specific chemical structures, underscore their relevance to each other in the context of CCR5-related research and therapeutic development.

Properties

Product Name

3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide

IUPAC Name

3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H26F3N3O3/c1-14(2)18-12-19(31-27-18)21(30)28-11-3-4-15(13-28)5-10-20(29)26-17-8-6-16(7-9-17)22(23,24)25/h6-9,12,14-15H,3-5,10-11,13H2,1-2H3,(H,26,29)

InChI Key

XCRGKAIUPIIPNX-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.